molecular formula C6H4Cl2FNO B6303822 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride CAS No. 2121514-41-6

4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6303822
CAS No.: 2121514-41-6
M. Wt: 196.00 g/mol
InChI Key: SRJTUZMJFGHTOV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride: is a chemical compound with the molecular formula C6H3ClFNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-5-fluoro-pyridine with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may have therapeutic applications .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for various chemical syntheses .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the chlorine and fluorine atoms can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJTUZMJFGHTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-41-6
Record name 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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